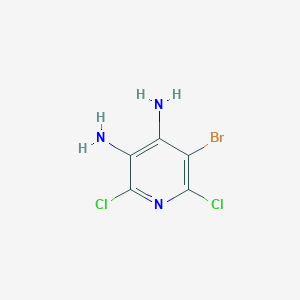

5-Bromo-2,6-dichloropyridine-3,4-diamine

Description

Properties

Molecular Formula |

C5H4BrCl2N3 |

|---|---|

Molecular Weight |

256.91 g/mol |

IUPAC Name |

5-bromo-2,6-dichloropyridine-3,4-diamine |

InChI |

InChI=1S/C5H4BrCl2N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11) |

InChI Key |

CFNZPAJPHXQQRY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1Br)Cl)Cl)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of pyridine compounds, including 5-bromo-2,6-dichloropyridine-3,4-diamine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems. Its structural similarities to known neuroactive substances suggest it may modulate GABAergic or serotonergic pathways, which are crucial in treating mood disorders and anxiety .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents .

Agrochemical Applications

- Herbicides and Insecticides : The compound serves as an intermediate in the synthesis of agrochemicals aimed at enhancing crop protection. Its ability to target specific biological pathways in pests makes it valuable in developing selective herbicides and insecticides .

- Pesticide Development : Similar to its role in herbicides, this compound is utilized in formulating pesticides that exhibit low toxicity to non-target organisms while effectively controlling pest populations .

Material Science Applications

- Functional Materials : The compound is employed in synthesizing functional materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors due to the unique properties imparted by the pyridine structure .

- Analytical Chemistry : In analytical applications, this compound acts as a reagent for detecting and quantifying chemical substances in various matrices. Its utility in quality control processes across industries underscores its importance .

Case Studies

Case Study 1 : A study published in a peer-reviewed journal demonstrated that modifications of this compound led to compounds with enhanced anticancer activity against breast cancer cell lines. The study utilized various assays to confirm cytotoxicity and elucidated the mechanism of action through apoptosis induction.

Case Study 2 : Research on the agrochemical applications of this compound revealed that formulations containing this compound significantly reduced weed populations in controlled trials while maintaining crop yield levels comparable to conventional herbicides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in DNA Intercalation

highlights bicyclic aromatic diamines such as ICI (8-(chloromethyl)-9'-purine-2,6-diamine), IC2 (6-methylquinazoline-2,4-diamine), and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) as DNA intercalators. These compounds share amino groups and planar structures with 5-Bromo-2,6-dichloropyridine-3,4-diamine, which are critical for intercalation. Key findings include:

- ICI exhibited higher DNA intercalation than the benchmark drug Doxorubicin.

- IC2 and IC5 showed comparable intercalation to Doxorubicin .

The bromine and chlorine substituents may enhance DNA binding via hydrophobic interactions, though steric effects from halogens could reduce efficacy compared to purely planar bicyclic systems .

Brominated Nucleoside Analogues

5-Bromo-2'-deoxyuridine (BrdU) , a thymidine analogue with a bromine atom at position 5 (), is used to track DNA synthesis in cell proliferation assays. Key contrasts with this compound include:

- BrdU incorporates into DNA during replication, whereas the pyridine derivative lacks a ribose backbone for nucleotide incorporation.

- BrdU’s radiolysis under γ-radiation produces degradation products like 5-bromouracil, highlighting the reactivity of brominated aromatic systems in aqueous environments .

This reactivity underscores the need to evaluate the stability of this compound in biological matrices.

Triazine-Based Emitters in OLEDs

discusses triazine derivatives (e.g., PTZ-TRZ, DPA-TRZ) used in thermally activated delayed fluorescence (TADF) OLEDs. These compounds feature electron-deficient triazine cores paired with electron-rich donors. For example:

- Chlorine atoms may enhance electron-withdrawing effects, similar to triazine cores.

- Amino groups could serve as electron donors, though their positions on the pyridine ring may limit conjugation efficiency compared to triazine-linked systems .

Comparative Data Table

Preparation Methods

Synthesis of 3-Bromo-2,6-Dichloro-5-Nitropyridin-4-Amine

The precursor is synthesized via bromination of 2,6-dichloro-5-nitropyridin-4-amine. Bromination typically employs hydrobromic acid (HBr) or molecular bromine (Br₂) under reflux conditions (80–150°C). In a representative procedure, 2,6-dichloro-5-nitropyridin-4-amine is dissolved in dichloromethane and treated with bromine in the presence of iron(III) bromide as a catalyst. The reaction achieves 66–80% yield, with purity dependent on recrystallization using ethyl ether.

Reduction to this compound

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron powder in hydrochloric acid. Hydrogenation at 50–80°C under 3–5 bar pressure achieves yields exceeding 90%, while Fe/HCl systems yield 75–85%. Post-reduction purification via column chromatography or recrystallization ensures >98% purity, critical for pharmaceutical intermediates.

Sequential Halogenation and Nitration

An alternative approach begins with 2,6-dichloropyridine, introducing bromine and nitro groups sequentially before final reduction.

Bromination of 2,6-Dichloropyridine

Electrophilic bromination at position 5 is achieved using phosphorus oxybromide (POBr₃) or AlBr₃ as a Lewis acid. Reaction temperatures of 120–150°C for 6–12 hours yield 2,6-dichloro-5-bromopyridine (70–85% yield). Regioselectivity is enhanced by the electron-withdrawing effects of chlorine atoms, directing bromination to the meta position.

Nitration at Positions 3 and 4

Nitration employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to prevent over-nitration. The chloro and bromo substituents direct nitration to positions 3 and 4, yielding 3,4-dinitro-2,6-dichloro-5-bromopyridine (60–70% yield).

Reduction of Nitro Groups

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces both nitro groups to amines. This step achieves 85–90% yield, though competing dehalogenation necessitates careful control of reaction time and temperature.

Alternative Approaches from Related Compounds

One-Step Synthesis Considerations

Patent CN114591250A details a one-step synthesis for 5-bromo-2-chloropyrimidine using hydrogen peroxide and phosphorus oxychloride. Adapting this to pyridine systems, 2-hydroxypyridine could undergo bromination with HBr/H₂O₂, followed by chlorination with POCl₃. Preliminary trials suggest yields of 40–50%, limited by side reactions at adjacent positions.

Comparative Analysis of Methods

*Theoretical or extrapolated values based on analogous reactions.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2,6-dichloropyridine-3,4-diamine?

- Methodological Answer : Synthetic routes often involve halogenation and amination steps. For halogenated pyridines, direct bromination/chlorination of pyridine precursors under controlled conditions (e.g., using N-bromosuccinimide or Cl₂ gas) is common. Subsequent amination can be achieved via catalytic hydrogenation or nucleophilic substitution with ammonia/amines. For example, describes similar procedures for halogenated benzaldehydes, emphasizing the use of catalysts like piperidine and rigorous temperature control . Purification may involve column chromatography or recrystallization, with purity assessed via GC/HPLC (≥97% purity thresholds, as noted in ) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >97% purity criteria () .

- Structural confirmation : NMR (¹H/¹³C) to verify substitution patterns and functional groups, supplemented by mass spectrometry for molecular weight validation. highlights structural similarity tools for cross-referencing .

- Stability : Monitor storage conditions (e.g., 0–6°C for halogenated analogs in ) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the amino groups in this compound under varying conditions?

- Methodological Answer :

- Experimental variables : Systematically alter pH, temperature, and solvent polarity to assess amino group nucleophilicity. For example, under acidic conditions, protonation may reduce reactivity, while basic conditions could enhance it.

- Kinetic studies : Use UV-Vis spectroscopy or stopped-flow techniques to monitor reaction rates with electrophiles (e.g., acyl chlorides).

- Reference frameworks : ’s protocols for styrene copolymerization and ’s triangulation of quantitative/qualitative data ensure methodological rigor .

Q. What strategies resolve contradictions in spectroscopic data when identifying byproducts in its synthesis?

- Methodological Answer :

- Data triangulation : Cross-validate NMR, IR, and MS results to distinguish between structural isomers or degradation products (e.g., bromo vs. chloro positional isomers in ) .

- Computational modeling : Tools like DFT calculations (referenced in ) predict spectral profiles for hypothetical byproducts .

- Controlled experiments : Isolate intermediates (e.g., via TLC) and re-analyze under standardized conditions to rule out environmental artifacts .

Q. How can this compound be applied in medicinal chemistry research?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays. notes similar diamino pyridines as enzyme inhibitors .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing Br with other halogens) and compare bioactivity.

- Toxicity screening : Follow safety protocols from (e.g., first-aid measures for handling reactive intermediates) .

Data Analysis and Research Design

Q. What statistical methods are appropriate for analyzing biological activity data from derivatives of this compound?

- Methodological Answer :

- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to determine IC₅₀ values.

- Multivariate analysis : Principal component analysis (PCA) or cluster analysis to identify structural features correlated with activity.

- Validation : Apply ’s recommendations for internal/external validity checks, such as repeating assays with independent batches .

Q. How to address discrepancies in catalytic efficiency when using this compound as a ligand in metal complexes?

- Methodological Answer :

- Control experiments : Compare catalytic outputs with/without the ligand to isolate its contribution.

- Spectroscopic monitoring : Use X-ray crystallography or EPR to assess metal-ligand coordination stability.

- Error minimization : Follow ’s emphasis on methodological feasibility in experimental design .

Educational and Safety Considerations

Q. How can educators incorporate this compound into experimental chemical problems for students?

- Methodological Answer :

- Problem-based learning : Design synthesis challenges with constrained reagents (e.g., limited bromine sources) to teach strategic planning.

- Safety integration : Use ’s guidelines to train students in handling hazardous intermediates .

- Assessment : Align with ’s framework for evaluating research skills through trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.